Amidosulfuron

Overview

Description

Amidosulfuron is a broad-spectrum herbicide primarily used to control broad-leaved weeds. It is a member of the sulfonylurea herbicide family, known for its high solubility in water and potential for leaching into groundwater. This compound is volatile and exhibits moderate toxicity to most terrestrial and aquatic species. It is not persistent in soil systems but may persist in water under certain conditions .

Mechanism of Action

Target of Action

Amidosulfuron, a broad-spectrum herbicide, primarily targets the enzyme Acetolactate Synthase (ALS) in plants . ALS plays a crucial role in the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine), which are essential for plant growth and development .

Mode of Action

This compound acts by inhibiting the activity of ALS . This inhibition disrupts the synthesis of essential amino acids, leading to a halt in protein synthesis and plant growth . Despite its structural deviation from typical sulfonylurea herbicides, this compound exhibits a similar mode of action .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts this pathway, leading to a deficiency of these crucial amino acids and ultimately causing plant growth inhibition . The treatment with this compound also results in a reduction of photosynthetic rate and the contents of leaf chlorophyll, soluble sugar, and pyruvate, as well as content alteration of several free amino acids in the treated plants .

Pharmacokinetics

This compound exhibits a biphasic elimination in the plasma of rats, with a fast initial elimination (half-lives ranged between 1 and 2 hours) in which the main part of the radioactivity is excreted and a second slow elimination of a minor part of the radioactivity .

Result of Action

The action of this compound leads to several observable effects at the molecular and cellular level. It causes chloroplasts in leaf and anther epidermis, and tapetal plastids to deform . Both tapetal cell and uni-nucleate microspore show autophagic vacuoles and degenerate quickly . This results in the inhibition of plant growth and can induce male sterility in certain plants like rapeseed .

Action Environment

This compound is volatile, highly soluble in water, and based on its chemical properties, has a high potential for leaching to groundwater . . These environmental factors can influence the compound’s action, efficacy, and stability. The herbicide’s effectiveness can also vary depending on the specific weed species present, as it offers special activity against certain weeds like Galium aparine .

Biochemical Analysis

Biochemical Properties

Amidosulfuron interacts with various enzymes and proteins in plants. It is primarily absorbed by the leaves of plants but is also absorbed through the roots . It has special activity against Galium aparine at rates as low as 15 g a.i./ha .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It causes chloroplasts in leaf and anther epidermis, and tapetal plastids to deform . Both tapetal cell and uni-nucleate microspore show autophagic vacuoles and degenerate quickly after exposure to this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting the enzyme Acetolactate synthase (ALS), which is a key enzyme in the biosynthesis of branched-chain amino acids . This inhibition leads to a reduction in photosynthetic rate and the contents of leaf chlorophyll, soluble sugar, and pyruvate .

Temporal Effects in Laboratory Settings

The degradation of this compound in soil is strongly dependent on temperature and moisture levels. In controlled laboratory experiments, first-order half-lives ranged from 26 ± 3 days to 79 ± 2 days in three Canadian soils at 20°C .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the biosynthesis of branched-chain amino acids . It inhibits the enzyme Acetolactate synthase (ALS), disrupting this pathway .

Transport and Distribution

This compound is primarily absorbed by the leaves of plants but is also absorbed through the roots . The specific transporters or binding proteins it interacts with are not currently known.

Subcellular Localization

It is known to cause deformation of chloroplasts in leaf and anther epidermis, and tapetal plastids . This suggests that this compound may localize to these organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Amidosulfuron is synthesized through a series of chemical reactions involving sulfonylurea intermediatesThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety. The production facilities are equipped with advanced technologies to handle the volatile and potentially hazardous nature of the chemicals involved .

Chemical Reactions Analysis

Types of Reactions: Amidosulfuron undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

Amidosulfuron has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of sulfonylurea herbicides in various chemical reactions.

Biology: Investigated for its effects on plant physiology and metabolism, particularly in relation to its herbicidal activity.

Medicine: Explored for potential therapeutic applications due to its ability to inhibit specific enzymes.

Industry: Utilized in agricultural practices to control broad-leaved weeds in crops such as cereals, linseed, flax, and grassland

Comparison with Similar Compounds

- Tribenuron Methyl

- Metsulfuron Methyl

- Cinosulfuron

- Pyrazosulfuron Ethyl

- Imazosulfuron

Comparison: Amidosulfuron is unique among sulfonylurea herbicides due to its specific structural features and mode of action. Unlike other sulfonylureas, this compound does not contain a substituted aromatic sulfonamide. Despite this structural deviation, it still inhibits acetolactate synthase, similar to other sulfonylurea herbicides. This unique structure contributes to its specific herbicidal properties and effectiveness in controlling a wide range of broad-leaved weeds .

Biological Activity

Amidosulfuron is a selective herbicide belonging to the sulfonylurea class, primarily used for controlling broadleaf weeds in various crops. Its biological activity is largely attributed to its ability to inhibit acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids. This article delves into the biological activity of this compound, focusing on its effects on plant physiology, cytology, and gene expression, as well as its potential ecological implications.

This compound acts by inhibiting the ALS enzyme, which is crucial for the synthesis of valine, leucine, and isoleucine. This inhibition leads to a cascade of physiological changes in plants, ultimately resulting in growth retardation and male sterility. The compound's effectiveness has been demonstrated in various studies, particularly with Brassica napus (rapeseed), where it has shown significant gametocidal effects at low concentrations.

Key Findings from Research Studies

-

Physiological Effects :

- Growth Retardation : Exposure to this compound at doses around 1 μg per plant resulted in noticeable symptoms within days, including reduced raceme elongation and chlorosis of leaves .

- Photosynthesis Inhibition : Treated plants exhibited a decrease in photosynthetic rates and chlorophyll content, which are critical for plant health and productivity .

- Metabolic Changes : Alterations in soluble sugar and pyruvate levels were observed, indicating disruptions in metabolic pathways essential for energy production .

-

Cytological Changes :

- Cellular Deformation : Chloroplasts in leaf and anther epidermis showed deformities, while tapetal cells and microspores displayed autophagic vacuoles leading to rapid degeneration .

- Gene Expression Modulation : Transcriptomic analyses revealed significant changes in gene expression, with 142 transcripts up-regulated and 201 down-regulated. Notable genes affected included those involved in cell cycle regulation and autophagy .

- Ecotoxicological Impacts :

Data Table: Summary of Biological Activity Studies

| Study | Organism | Dose | Key Findings |

|---|---|---|---|

| Yu et al. (2017) | Brassica napus | 1 μg/plant | Growth retardation, chlorosis, reduced photosynthesis |

| Bayer Study (2016) | Rats | 10-500 mg/kg | Low tissue residue levels; biphasic elimination observed |

| Sozeri (1996) | Various vegetables | Low rate | Impact on growth; long-term field study results |

Case Study 1: Impact on Rapeseed Fertility

In a controlled experiment with B. napus, foliar application of this compound at doses between 60 to 90 mg/ha resulted in over 95% male sterility. The study highlighted the compound's potential use for inducing sterility in crop populations to control unwanted pollination .

Case Study 2: Ecotoxicological Assessment

An ecotoxicological assessment conducted on various non-target organisms revealed that while acute toxicity is low, the long-term ecological impacts of this compound require careful monitoring due to its potential effects on soil microbial communities and aquatic ecosystems .

Properties

IUPAC Name |

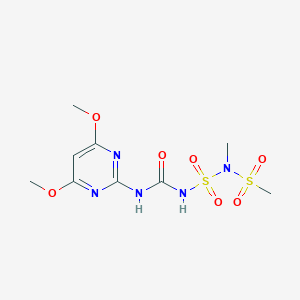

1-(4,6-dimethoxypyrimidin-2-yl)-3-[methyl(methylsulfonyl)sulfamoyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O7S2/c1-14(22(4,16)17)23(18,19)13-9(15)12-8-10-6(20-2)5-7(11-8)21-3/h5H,1-4H3,(H2,10,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTHWASMBLQOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(S(=O)(=O)C)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057945 | |

| Record name | Amidosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120923-37-7 | |

| Record name | Amidosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120923-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidosulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120923377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dithia-2,4-diazahexanamide, N-(4,6-dimethoxy-2-pyrimidinyl)-4-methyl-, 3,3,5,5-tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIDOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZNU868K0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of amidosulfuron in plants?

A1: this compound, similar to other sulfonylurea herbicides, primarily targets acetolactate synthase (ALS) in plants. [] ALS is a key enzyme in the biosynthesis pathway of branched-chain amino acids, namely valine, leucine, and isoleucine. []

Q2: How does this compound interact with its target enzyme?

A2: this compound binds to ALS and inhibits its activity. This binding is time-dependent and accumulative, leading to the formation of a peracetate adduct with the enzyme's cofactor, thiamine diphosphate (ThDP). []

Q3: What are the downstream effects of this compound's inhibition of ALS?

A3: Inhibition of ALS by this compound disrupts the biosynthesis of branched-chain amino acids. This disruption leads to a cascade of effects, including reduced photosynthesis rates, chlorophyll content, and soluble sugar levels in plants. [] Additionally, alterations in the content of free amino acids and the appearance of autophagic vacuoles in cells are observed. [] Ultimately, these effects contribute to the death of susceptible plants.

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. To obtain this information, please refer to publicly available chemical databases or the this compound product safety data sheet.

Q5: Does the formulation of this compound influence its efficacy in weed control?

A5: Yes, studies show that the formulation of this compound can influence its efficacy. For instance, an oil dispersion (OD) formulation of an this compound and iodosulfuron-methyl-sodium mixture demonstrated greater sensitivity in controlling certain weed species compared to a water-dispersible granule (WG) formulation, particularly under specific environmental conditions. [, ]

Q6: How do environmental conditions affect the efficacy of this compound?

A6: Environmental factors such as temperature, relative humidity, and soil moisture can influence the efficacy of this compound. Research indicates that the efficacy of a WG formulation is more susceptible to these factors compared to an OD formulation. [] For example, high relative humidity and soil moisture generally led to better control of certain weed species with the WG formulation. []

Q7: Does this compound exhibit any catalytic properties?

A7: this compound is primarily known for its herbicidal activity, acting as an enzyme inhibitor rather than a catalyst. The research provided does not mention any catalytic properties associated with this compound.

Q8: Have computational methods been employed to study this compound's interactions with ALS?

A8: Yes, molecular docking studies have been conducted to investigate the interactions between this compound and ALS. These studies confirm that this compound effectively inhibits the binding of the enzyme's cofactor, TDL (lactyl-ThDP), to ALS. []

Q9: How does the structure of this compound compare to other sulfonylurea herbicides, and what is the impact on its activity?

A9: this compound, unlike many sulfonylurea herbicides, lacks a second aromatic ring in its structure. [] This structural difference results in fewer interactions with the ALS enzyme, leading to a relatively lower binding affinity compared to herbicides with two heteroaromatic rings. []

Q10: How does the stability of this compound vary with pH and temperature?

A10: this compound undergoes hydrolysis, and its degradation rate is influenced by both pH and temperature. [] The research indicates that hydrolysis follows first-order kinetics and is faster in acidic conditions (lower pH) and at higher temperatures. []

Q11: What analytical techniques are commonly employed for the detection and quantification of this compound?

A11: Several analytical techniques are used for the analysis of this compound, including:

Q12: What are the primary degradation pathways of this compound in the environment?

A12: Research indicates that this compound primarily degrades through hydrolysis in the environment. [, ] The rate of hydrolysis is affected by factors like soil pH, temperature, and moisture. [, ] Studies also demonstrate that microbial activity in the soil contributes to the degradation of this compound. [, ]

Q13: What are the identified degradation products of this compound?

A13: Studies employing simulated sunlight irradiation identified several degradation products of this compound in aqueous solutions. [] These products mainly result from the loss of molecules such as methylsulfamic acid, sulfocarbamic acid, carbamic acid, methyl(methylsulfonyl)sulfamic acid, N-methylmethanesulfonamide, and sulfonic acid. [] Additionally, processes like O- and S-demethylation and hydroxylation contribute to the formation of degradation products. []

Q14: How does this compound impact non-target organisms?

A14: Research shows that this compound can negatively impact non-target organisms. For example, exposure to this compound caused significant growth inhibition, reduced biomass, decreased photosynthetic pigment content, and increased oxidative stress markers in the aquatic macrophyte Lemna minor. [, ]

Q15: How does this compound behave in different soil types?

A15: The degradation and persistence of this compound vary depending on the soil type. Studies in Saskatchewan soils found that this compound had a longer half-life in clay soil compared to loamy sand soil under controlled laboratory conditions. [] This difference in degradation is attributed to factors like soil pH, organic matter content, and microbial activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.